(2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3-Chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a chromene core fused with a thiazole ring and a 3-chlorophenylimino substituent. Its synthesis typically involves condensation reactions between 2-imino-2H-chromene-3-carboxamides and substituted hydrazines or aromatic amines under acidic conditions .
Key synthetic steps include:
- Chromene formation: Condensation of salicylaldehydes with cyanoacetamide in ethanol using piperidine as a catalyst .
- Substituent introduction: Reaction of 2-imino-2H-chromene-3-carboxamides with 3-chlorophenyl derivatives to establish the imino linkage .
Analytical characterization (e.g., ¹H-NMR, IR, and mass spectrometry) confirms the Z-configuration of the imino group and the regiospecificity of the thiazole substitution .
Properties
IUPAC Name |
2-(3-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-13-5-3-6-14(11-13)22-18-15(17(24)23-19-21-8-9-26-19)10-12-4-1-2-7-16(12)25-18/h1-11H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEHZDCPLNHYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Cl)O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 2-aminothiazole to form an imine intermediate. This intermediate then undergoes cyclization with 3-formylchromone under acidic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
Biological Activity
The compound (2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chromene core : A bicyclic structure known for various biological activities.
- Thiazole ring : Associated with diverse pharmacological effects, including anti-cancer and anti-inflammatory properties.
- Chlorophenyl imino group : Enhances the compound's reactivity and potential interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClN3O2S |
| Molecular Weight | 335.80 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | MCF-7 | 5.5 |
| Thiazole derivative X | HeLa | 3.0 |
| Thiazole derivative Y | A549 | 4.2 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and metastasis.
- Induction of Apoptosis : It has been observed to promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Anti-inflammatory Effects : The thiazole moiety contributes to anti-inflammatory activity by modulating pro-inflammatory cytokines.
Acetylcholinesterase Inhibition
Another significant biological activity is the inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Compounds similar to this one have demonstrated effective AChE inhibition, suggesting potential applications in neurodegenerative disorders.
Table 2: AChE Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| (2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | 2.7 |
| Standard Drug (Donepezil) | 0.5 |
Study 1: Antitumor Activity Evaluation
A study evaluated the anticancer properties of various thiazole derivatives, including our compound. The results indicated a significant reduction in cell viability across multiple cancer types, reinforcing the importance of structural components like the thiazole ring.
Study 2: Neuroprotective Effects
In another investigation, a series of chromene-thiazole hybrids were synthesized and tested for their neuroprotective effects against oxidative stress-induced neuronal damage. The findings revealed that these compounds could effectively reduce oxidative stress markers, suggesting their potential use in neurodegenerative diseases.
Q & A
Synthetic Methodologies
Basic Q: What are the established synthetic routes for preparing (2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide? Methodological Answer: The compound can be synthesized via a multi-step approach starting with 2-imino-2H-chromene-3-carboxamide derivatives. Key steps include:
- Condensation reactions : Reacting 3-chlorophenylamine with chromene-3-carboxamide precursors under acidic conditions to form the imino linkage.
- Thiazole incorporation : Introducing the 1,3-thiazol-2-yl group via nucleophilic substitution or coupling reactions, as demonstrated in analogous chromene-thiazole hybrid syntheses .
- Z-isomer control : Ensuring stereoselectivity by optimizing reaction solvents (e.g., ethanol or DMF) and temperatures (60–80°C) to favor the thermodynamically stable Z-configuration .
Advanced Q: How can reaction parameters be optimized to improve yield and purity in large-scale synthesis? Methodological Answer:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of chromene precursor to 3-chlorophenylamine to minimize side reactions.
- Catalytic systems : Use p-toluenesulfonic acid (PTSA) as a catalyst for imine formation, reducing reaction time from 12 hours to 4–6 hours .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
Structural Characterization
Basic Q: What spectroscopic techniques are essential for confirming the compound’s structure? Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key signals:
- N-H protons (δ 10.2–11.5 ppm for amide and imino groups).
- Thiazole C-5 proton (δ 7.8–8.1 ppm, singlet) .
- IR spectroscopy : Confirm imine (C=N stretch at ~1600 cm⁻¹) and amide (C=O at ~1680 cm⁻¹) functionalities .
Advanced Q: How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry? Methodological Answer:
- Crystallization : Grow crystals via slow evaporation in ethanol/water (9:1 v/v) at 4°C.
- SHELX refinement : Use SHELXL for structure solution, refining hydrogen-bonding networks to confirm the Z-configuration and planarity of the chromene-thiazole system .
Heterocyclic Reactivity
Basic Q: How does the thiazole ring influence the compound’s chemical reactivity? Methodological Answer:
- Electrophilic substitution : The thiazole’s electron-deficient C-5 position is susceptible to halogenation (e.g., bromine in acetic acid) .
- Coordination chemistry : The thiazole N atom acts as a ligand for transition metals (e.g., Cu²⁺), enabling applications in catalysis or bioimaging .
Advanced Q: What strategies stabilize the thiazole ring against hydrolysis under acidic conditions? Methodological Answer:
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the thiazole N atom during synthesis.
- pH control : Maintain reactions at pH 6–7 using buffer systems (e.g., phosphate) to prevent ring opening .
Green Synthesis Approaches
Basic Q: Are eco-friendly methods available for synthesizing this compound? Methodological Answer:
- Solvent-free reactions : Use ball milling for condensation steps, reducing solvent waste .
- Biocatalysis : Lipase enzymes (e.g., Candida antarctica) can catalyze amide bond formation in aqueous media at 40°C .
Advanced Q: How can microwave-assisted synthesis improve sustainability? Methodological Answer:
- Reduced reaction time : Microwave irradiation (100 W, 80°C) shortens imine formation from 6 hours to 30 minutes.
- Energy efficiency : Achieve 85% yield with 70% lower energy consumption compared to conventional heating .
Tautomerism and Isomerism
Basic Q: How can Z/E isomerism be experimentally distinguished? Methodological Answer:
- NOESY NMR : Detect spatial proximity between the 3-chlorophenyl and chromene protons to confirm the Z-configuration .
- UV-Vis spectroscopy : Z-isomers exhibit a bathochromic shift (~20 nm) due to extended conjugation .
Advanced Q: What computational methods predict tautomeric stability? Methodological Answer:
- DFT calculations : Use B3LYP/6-31G(d) to compare energies of keto-enol tautomers.
- MD simulations : Analyze hydrogen-bonding dynamics in explicit solvent models to identify dominant tautomers .
Biological Activity Profiling
Advanced Q: What in vitro assays are suitable for evaluating antimicrobial activity? Methodological Answer:
- MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill studies : Monitor bactericidal effects at 2× MIC over 24 hours, with positive controls (e.g., ciprofloxacin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
